5-(2,2-Diethoxyethoxy)pyridin-3-ol
Description
5-(2,2-Diethoxyethoxy)pyridin-3-ol is a pyridine derivative characterized by a hydroxyl group at the 3-position and a 2,2-diethoxyethoxy substituent at the 5-position of the pyridine ring. This compound is identified by the CAS number 1807503-93-0 and is available with a purity of 95% . Its structure combines hydrophilic (hydroxyl) and lipophilic (diethoxyethoxy) moieties, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C11H17NO4 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
5-(2,2-diethoxyethoxy)pyridin-3-ol |
InChI |
InChI=1S/C11H17NO4/c1-3-14-11(15-4-2)8-16-10-5-9(13)6-12-7-10/h5-7,11,13H,3-4,8H2,1-2H3 |
InChI Key |
CXLJBXUGWSMBLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(COC1=CN=CC(=C1)O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Diethoxyethoxy)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxypyridine with 2,2-diethoxyethanol in the presence of a suitable catalyst. The reaction typically requires heating under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 5-(2,2-Diethoxyethoxy)pyridin-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Diethoxyethoxy)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridin-3-one derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
5-(2,2-Diethoxyethoxy)pyridin-3-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2,2-Diethoxyethoxy)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the diethoxyethoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
2-(2-Hydroxyethoxy)pyridin-3-ol
- Structure : Features a 2-hydroxyethoxy group at the 2-position and a hydroxyl group at the 3-position.
- Key Differences : The shorter hydroxyethoxy chain increases hydrophilicity compared to the diethoxyethoxy group in the target compound. This may enhance solubility in polar solvents but reduce membrane permeability .
5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol
- Structure : Combines a bromine atom at the 5-position and a hydroxyethoxy group at the 2-position.
- This compound is commercially available at a premium price (e.g., $500/g for 1 g) .
Table 1: Alkoxy-Substituted Pyridin-3-ol Derivatives
Halogenated Pyridin-3-ol Derivatives
2,5-Dichloro-4,6-diiodopyridin-3-ol
- Structure : Contains chlorine at the 2- and 5-positions and iodine at the 4- and 6-positions.
5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol
- Structure : Chlorine at the 5-position and hydroxyethoxy at the 2-position.
- Key Differences: The chlorine atom may confer metabolic stability compared to non-halogenated analogs .
Phenyl-Substituted Pyridin-3-ol Derivatives
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol
- Structure : A 4-chloro-2-methoxyphenyl group at the 5-position.
- Molecular Formula: C₁₂H₁₀ClNO₂.
5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol
Table 2: Phenyl-Substituted Pyridin-3-ol Derivatives
Methoxy and Heterocyclic Derivatives
2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine
5-(2-Methoxypyridin-3-yl)pyridin-2-amine
- Structure : A methoxypyridinyl group at the 5-position and an amine at the 2-position.
- Molecular Formula : C₁₁H₁₁N₃O.
- Key Differences : The amine group introduces hydrogen-bonding capability, useful in kinase inhibitor design .
Biological Activity
5-(2,2-Diethoxyethoxy)pyridin-3-ol is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a diethoxyethoxy group and a hydroxyl group. The exploration of its biological activity focuses on its interactions with various biological targets, including enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C12H17N1O4 |
| Molecular Weight | 239.27 g/mol |
| IUPAC Name | 5-(2,2-Diethoxyethoxy)pyridin-3-ol |
| CAS Number | Not specified |
The biological activity of 5-(2,2-Diethoxyethoxy)pyridin-3-ol is primarily linked to its interaction with specific enzymes and receptors. Research indicates that this compound may exhibit anti-inflammatory , antioxidant , and antimicrobial properties . Its action mechanism involves:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in inflammatory pathways.
- Interaction with Receptors : It may bind to specific receptors, modulating their activity and influencing various signaling pathways.
In Vitro Studies
In vitro studies have demonstrated the potential of 5-(2,2-Diethoxyethoxy)pyridin-3-ol to affect cellular processes. For instance:
- Antioxidant Activity : The compound showed significant scavenging activity against free radicals, indicating its potential use in combating oxidative stress-related diseases.
- Antimicrobial Effects : Preliminary studies suggest that it possesses antimicrobial properties against a range of pathogens, including bacteria and fungi.
Case Studies
- Anti-inflammatory Effects : A study investigated the anti-inflammatory properties of 5-(2,2-Diethoxyethoxy)pyridin-3-ol in a murine model. Results indicated a reduction in pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) following treatment with the compound.
- Cytotoxicity Against Cancer Cells : Another study assessed the cytotoxic effects of this compound on various cancer cell lines. The results showed that it induced apoptosis in cancer cells while sparing normal cells, suggesting a selective toxicity profile.
Comparative Analysis
To better understand the biological activity of 5-(2,2-Diethoxyethoxy)pyridin-3-ol, it is useful to compare it with similar compounds:
| Compound | Biological Activity | Notes |
|---|---|---|
| 5-Hydroxy-pyridine | Antioxidant and anti-inflammatory | Less potent than 5-(2,2-Diethoxyethoxy)pyridin-3-ol |
| Pyridine derivatives (general) | Varying activities depending on substitutions | Broad range of biological activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
